molecular formula C22H19BrF2N2O3 B049361 3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1-pyridinyl]-N,4-dimethylbenzamide CAS No. 1358027-80-1

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1-pyridinyl]-N,4-dimethylbenzamide

Cat. No.: B049361
CAS No.: 1358027-80-1
M. Wt: 477.3 g/mol
InChI Key: KCAJXIDMCNPGHZ-UHFFFAOYSA-N
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Description

PH-797804 is a potent, selective, and ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to stress and inflammatory cytokines. Its primary research value lies in elucidating the role of p38 MAPK in disease pathogenesis, particularly in chronic inflammatory conditions such as rheumatoid arthritis, and in oncology, where p38 signaling contributes to tumor progression and resistance. The compound exhibits high selectivity for p38α over p38β, minimizing off-target effects in complex biological systems, and has been demonstrated to effectively suppress the production of downstream pro-inflammatory mediators like TNF-α, IL-1β, and COX-2 in cellular models. Researchers utilize PH-797804 to probe p38α-dependent signaling pathways, to investigate mechanisms of cytokine-driven disease, and to explore potential therapeutic strategies in preclinical models. Its well-characterized mechanism and robust inhibitory profile make it an essential pharmacological tool for dissecting kinase-mediated signaling in inflammation, immunology, and cancer biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAJXIDMCNPGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207342
Record name PH 797804
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Molecular Weight

477.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

586379-66-0, 1358027-80-1
Record name PH 797804
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Action and Selectivity Profile of Ph 797804

ATP-Competitive Inhibition of p38α and p38β Isoforms

PH-797804 operates as an ATP-competitive inhibitor, meaning it competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the p38α and p38β kinases. medchemexpress.comnih.govresearchgate.net This competitive binding prevents the phosphorylation of downstream targets involved in inflammatory signaling pathways, thereby inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. medchemexpress.comselleckchem.com

PH-797804 demonstrates potent inhibitory activity against p38α and p38β isoforms. In cell-free assays, the compound exhibits an IC₅₀ of 26 nM and a Kᵢ of 5.8 nM for p38α. medchemexpress.comcaymanchem.comselleckchem.comresearchgate.netselleck.co.jp For p38β, the Kᵢ is 40 nM, and the IC₅₀ is 102 nM, indicating a 4-fold greater selectivity for p38α over p38β. medchemexpress.comcaymanchem.comselleckchem.comselleck.co.jptocris.commedchemexpress.com In human monocytic U937 cells, PH-797804 blocks LPS-induced TNF-α production and p38 kinase activity with comparable IC₅₀ values of 5.9 nM and 1.1 nM, respectively. medchemexpress.comselleckchem.com It also inhibits RANKL- and M-CSF-induced osteoclast formation in primary rat bone marrow cells with an IC₅₀ of 3 nM. medchemexpress.comselleckchem.com

Table 1: Inhibitory Potency of PH-797804

Target/AssayValue (nM)TypeReference
p38α (cell-free assay)IC₅₀ = 26IC₅₀ medchemexpress.comcaymanchem.comselleckchem.comselleck.co.jpmedchemexpress.com
p38α (cell-free assay)Kᵢ = 5.8Kᵢ medchemexpress.comresearchgate.net
p38β (cell-free assay)IC₅₀ = 102IC₅₀ selleckchem.comtocris.commedchemexpress.com
p38β (cell-free assay)Kᵢ = 40Kᵢ medchemexpress.com
LPS-induced TNF-α production (U937 cells)IC₅₀ = 5.9IC₅₀ medchemexpress.comselleckchem.com
p38 kinase activity (U937 cells)IC₅₀ = 1.1IC₅₀ medchemexpress.comselleckchem.com
RANKL- and M-CSF-induced osteoclast formation (rat bone marrow cells)IC₅₀ = 3IC₅₀ medchemexpress.comselleckchem.com

A significant characteristic of PH-797804 is its high selectivity, particularly its differentiation from other mitogen-activated protein kinase (MAPK) pathways. It exhibits no inhibitory effect on either the JNK pathway (c-Jun phosphorylation) or the ERK pathway (ERK phosphorylation) in U937 cells at concentrations up to 1 μM. medchemexpress.comcaymanchem.comselleckchem.comnih.gov Kinase screening panels have shown that PH-797804 has a selectivity ratio of greater than 500-fold against other MAP kinases and related kinases, with no observed cross-reactivity in large panels of kinase screens. acs.orgnih.govrcsb.orgcapes.gov.brlongdom.org IC₅₀ values for PH-797804 against numerous other targets, including CDK2, ERK2, IKK1, IKK2, IKKi, MAPKAP2, MAPKAP3, MKK7, MNK, MSK, PRAK, RSK2, and TBK1, have been determined to be greater than 200 μM (or greater than 100 μM for MKK7 and greater than 164 μM for MSK), further highlighting its specificity. medchemexpress.comselleckchem.com

Downstream Molecular Effects of p38 MAPK Inhibition by PH-797804

The inhibition of p38 MAPK by PH-797804 leads to a cascade of downstream molecular effects, primarily impacting inflammatory processes and gene regulation.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

PH-797804 significantly modulates the production of key pro-inflammatory cytokines. It has been shown to inhibit lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in a dose- and concentration-dependent manner medchemexpress.comselleckchem.com. In human monocytic U937 cells, PH-797804 effectively blocks LPS-induced TNF-α production with an IC50 of 5.9 nM medchemexpress.comselleckchem.com.

In patient-derived xenografts (PDXs) from colon tumors, treatment with PH-797804 resulted in the downregulation of messenger RNA (mRNA) levels for IL-6, CXCL-1, and CXCL-2, all of which are known to play roles in colon tumorigenesis oncotarget.com. Furthermore, in rat models, PH-797804 demonstrated a dose-dependent inhibition of LPS-induced TNF-α production, with an ED80 value of 0.3 mg/kg jscimedcentral.com. While p38 MAPK inhibition by PH-797804 can lead to a moderate reduction (20-50%) of cytokine expression in certain contexts, it is important to note that p38 MAPK is a central regulator in the synthesis of inflammatory mediators such as TNF-α, IL-1, and IL-6 jscimedcentral.comnih.govopenaccessjournals.comresearchgate.net.

Table 2: PH-797804 Effects on Pro-inflammatory Cytokines

Cytokine/ChemokineEffect of PH-797804ContextReference
TNF-αInhibits LPS-induced production (IC50: 5.9 nM in U937 cells)Human monocytic U937 cells, Rat models medchemexpress.comjscimedcentral.comselleckchem.com
IL-6Inhibits LPS-induced production, Downregulates mRNA levelsHuman endotoxin (B1171834) challenge model, Colon tumor PDXs medchemexpress.comselleckchem.comoncotarget.com
IL-1βInhibits LPS-induced productionHuman whole blood jscimedcentral.com
CXCL-1Downregulates mRNA levelsColon tumor PDXs oncotarget.com
CXCL-2Downregulates mRNA levelsColon tumor PDXs oncotarget.com

Inhibition of MK-2 Activity

MAPK-activated protein kinase 2 (MK-2) is a direct downstream substrate of p38 MAPK clinexprheumatol.org. PH-797804's inhibition of p38 MAPK directly translates to a reduction in MK-2 activity. Specifically, PH-797804 has been shown to efficiently inhibit the UV-induced activation of the p38 MAPK pathway, which is confirmed by the impaired phosphorylation of downstream targets like MK-2 and Hsp27 oncotarget.com. The compound also inhibits LPS-induced MK-2 activity in a dose- and concentration-dependent manner medchemexpress.comselleckchem.com. Sustained activation of p38α can lead to irreversible downregulation of MK-2, a process that PH-797804 can effectively block pnas.org.

Effects on Gene Expression and mRNA Stability

The p38 MAPK pathway, and consequently its inhibition by PH-797804, plays a significant role in regulating gene expression, particularly at the post-transcriptional level, by influencing mRNA stability drugbank.com. For instance, the downregulation of IL-6 and CXCL1/2 mRNA levels observed in colon tumor PDXs treated with PH-797804 can be attributed to the regulation of their mRNA stability by p38α oncotarget.com.

p38 MAPKs are known to phosphorylate proteins such as ZFP36 (tristetraprolin) and ELAVL1, which are involved in controlling gene expression by regulating mRNA stability drugbank.com. PH-797804 has been shown to affect the stability of Cpeb4 mRNA in LPS-stimulated bone marrow-derived macrophages (BMDMs), a process regulated by p38α activation researchgate.netelifesciences.org. Furthermore, the interplay between tristetraprolin (TTP)-directed mRNA deadenylation and the competitive binding of RNA-binding proteins like TTP and HuR to AU-rich element (ARE)-containing mRNAs, which is influenced by p38α activation, is crucial for controlling mRNA stability and the resolution of inflammation elifesciences.orgbiorxiv.org.

Impact on Other Signaling Cascades (e.g., AP-1, SMAD2/3, MRTF-A)

Inhibition of p38 MAPK by PH-797804 can have ripple effects on other signaling pathways. Notably, p38 MAPK inhibition has been observed to lead to increased activating phosphorylation of JNK (c-Jun N-terminal kinase), which is consistent with p38 MAPK's established role in negatively regulating JNK signaling oncotarget.com. This sustained JNK activation, induced by p38 inhibition, can result in enhanced secretion of chemokines such as Mip1α, Mip1β, and IL-8 clinexprheumatol.org. The p38 MAPK pathway also plays a role in activating transcription factors, including those belonging to the AP-1 family nih.gov.

Additionally, p38 MAPK inhibition by PH-797804 has been shown to reduce the phosphorylation of STAT3, an important regulator of cell proliferation and survival, particularly in colon tumor cells, as observed in PDXs oncotarget.com. While the prompt mentions SMAD2/3 and MRTF-A, direct evidence of PH-797804's impact on these specific signaling cascades was not explicitly detailed in the provided search results in the same manner as its effects on JNK and STAT3.

Preclinical Research and in Vivo Efficacy Studies

In Vivo Animal Models of Inflammation and Disease

Chronic Obstructive Pulmonary Disease (COPD) Models

The p38 MAPK pathway is significantly involved in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD), with increased expression and activation of p38 MAPK observed in inflammatory cells and lung tissue of COPD patients psu.edunih.gov. PH-797804 has been evaluated as a potential oral anti-inflammatory treatment for COPD due to its potent and selective p38 MAPK inhibitory activity psu.eduresearchgate.net.

In a randomized, double-blind, placebo-controlled, parallel-group, phase II clinical trial involving patients with moderate to severe COPD, PH-797804 demonstrated improvements in lung function parameters and dyspnea compared to placebo psu.eduresearchgate.net. Specifically, treatment with PH-797804 led to a statistically significant improvement in trough Forced Expiratory Volume in 1 second (FEV1) at week 6.

Table 1: Improvement in Trough FEV1 at Week 6 in COPD Patients

PH-797804 DoseImprovement in Trough FEV1 (Liters) vs. Placebo95% Bayesian Confidence Interval
3 mg0.0860.008 to 0.164
6 mg0.0930.018 to 0.166

Furthermore, improvements in the baseline dyspnea index/transition dyspnea index total focal score were observed at week 6 for both the 3 mg and 6 mg doses of PH-797804 psu.eduresearchgate.net.

Cardiovascular Disease Models

The p38 MAPK pathway is implicated in the pathobiology of right ventricular (RV) hypertrophy and failure, with elevated levels of phosphorylated p38 MAPK found in hypertrophied and failing RVs in both mouse models and human samples atsjournals.orgnih.govresearchgate.net.

Studies investigating PH-797804 in mouse models of RV hypertrophy and failure induced by hypoxia or pulmonary artery banding (PAB) have shown promising results atsjournals.orgnih.gov. PH-797804 improved RV function in these mouse models compared to placebo atsjournals.orgnih.govresearchgate.net. It is important to note that while PH-797804 improved RV function and inhibited cardiac fibrosis, it did not significantly alter RV hypertrophy in PAB mice atsjournals.orgmdpi.com. Similarly, in hypoxia-exposed mice, RV systolic pressure and RV hypertrophy were not significantly altered by PH-797804 treatment compared to placebo atsjournals.org.

A significant finding in cardiovascular research is the ability of PH-797804 to inhibit cardiac fibrosis atsjournals.orgnih.govresearchgate.net. In isolated RV fibroblasts, p38 MAPK inhibition by PH-797804 led to a reduction in transforming growth factor (TGF)-β–induced collagen production and stress fiber formation atsjournals.orgnih.gov.

Mechanistically, PH-797804 suppressed TGF-β–induced SMAD2/3 phosphorylation and the nuclear translocation of myocardin-related transcription factor A (MRTF-A) atsjournals.orgnih.govnih.gov. This inhibition also prevented TGF-β–induced cardiac fibroblast transdifferentiation atsjournals.orgnih.gov. In mice subjected to pulmonary artery banding, p38 MAPK inhibition resulted in diminished nuclear levels of MRTF-A and phosphorylated SMAD3 in RV fibroblasts atsjournals.orgnih.gov. These findings indicate that p38 MAPK signaling contributes to disease-causing mechanisms by coordinating the attenuation of MRTF-A cytoplasmic-nuclear translocation and SMAD3 deactivation atsjournals.orgnih.gov.

Simian Immunodeficiency Virus (SIV) Infection Models

Persistent immune activation is a hallmark of lentiviral infections in AIDS-susceptible species, including SIV infection, where p38 MAPK is known to be activated natap.orgnih.govplos.orgnih.govresearchgate.netresearchgate.netresearchgate.net. PH-797804 has been evaluated in SIV-infected macaques in conjunction with antiretroviral therapy (ART) to assess its impact on immune activation and preservation of immune system parameters natap.orgnih.govplos.orgnih.govresearchgate.netresearchgate.netresearchgate.net.

When administered in combination with ART, PH-797804 significantly reduced numerous immune activation markers compared to ART alone natap.orgnih.govplos.orgnih.govresearchgate.netresearchgate.net. These reductions included:

T-cell Activation Markers: CD38+/HLA-DR+ and Ki-67+ T-cell percentages in blood, lymph node, and rectal CD4+ and CD8+ T cells nih.govplos.orgnih.govresearchgate.netresearchgate.net.

Checkpoint Inhibitor Expression: PD-1 expression in CD8+ T cells nih.govplos.orgnih.govresearchgate.netresearchgate.net.

Plasma Inflammatory Cytokines: IFNα, IFNγ, TNFα, IL-6, and IP-10 natap.orgnih.govplos.orgnih.govresearchgate.netresearchgate.net.

Inflammatory Markers: sCD163 and C-reactive protein (CRP) natap.orgnih.govplos.orgnih.govresearchgate.netresearchgate.net.

It was observed that PH-797804 administered alone did not significantly affect immune activation or viremia natap.orgnih.govplos.orgnih.govresearchgate.netresearchgate.net.

Table 2: Impact of PH-797804 + ART on Immune Activation Markers in SIV-Infected Macaques

Marker CategorySpecific MarkersEffect (vs. ART alone)
T-cell ActivationCD38+/HLA-DR+ T-cell percentages (CD4+, CD8+ in blood, lymph node, rectum)Significantly Reduced
Ki-67+ T-cell percentages (CD4+, CD8+ in blood, lymph node, rectum)Significantly Reduced
Checkpoint InhibitorPD-1 expression (CD8+ T cells)Significantly Reduced
Plasma CytokinesIFNα, IFNγ, TNFα, IL-6, IP-10Significantly Reduced
Inflammatory ProteinssCD163, C-reactive protein (CRP)Significantly Reduced

The addition of PH-797804 to ART resulted in significant preservation of critical immune system populations nih.govplos.orgnih.govresearchgate.net. This included:

CD4+ T-cell Populations: Preservation of total CD4+ T-cells, CD4+ central memory T-cells, CD4+/IL-22+ T-cells, and CD4+/IL-17+ T-cell percentages nih.govplos.orgnih.govresearchgate.net.

Immune Ratio Improvement: An improvement in the Th17/Treg ratio in both blood and rectal mucosa was observed nih.govplos.orgnih.govresearchgate.net.

Importantly, the combined regimen of PH-797804 and ART, when initiated during chronic SIV infection, reduced immune activation and restored immune system parameters to levels comparable to those observed when ART was initiated during acute infection (week 1 after infection) nih.govplos.orgnih.govresearchgate.net. PH-797804 did not negatively impact the development of anti-SIV immune responses nih.govplos.orgnih.govresearchgate.net. Following ART interruption, viremia rebounded similarly across all groups, irrespective of when ART was initiated nih.govplos.orgnih.govresearchgate.net.

Oncology Models

Preclinical research has demonstrated the therapeutic potential of PH-797804 in several oncology models by targeting the p38 MAPK pathway, which is often deregulated in tumorigenesis nih.govuni-tuebingen.de.

Colon Tumor Patient-Derived Xenografts (PDX)

Pharmacological inhibition of p38 MAPK using PH-797804 has shown to reduce tumor growth in patient-derived xenograft (PDX) models of human colon tumors nih.govresearchgate.net. Studies utilizing three distinct human colon tumor PDX models (CCR-010, CCR-024, and CCR-038), which represent clinical heterogeneity, revealed that PH-797804 significantly reduced tumor growth nih.gov. This reduction in tumor size correlated with impaired colon tumor cell proliferation and an increase in cell death nih.govresearchgate.net.

The efficacy of PH-797804 was confirmed by observing reduced phosphorylation of the downstream target Hsp27, indicating effective inhibition of the p38 MAPK pathway in the treated PDXs nih.gov. Furthermore, reduced p38 MAPK phosphorylation was also detected in PH-797804-treated tumors nih.gov. The increased cell death observed in these models was associated with specific molecular changes: an elevated expression of the pro-apoptotic protein Bax in CCR-010 tumors and a decreased expression of the anti-apoptotic protein Mcl-1 in CCR-024 tumors at early time points following p38 MAPK inhibition nih.govresearchgate.net. In contrast to another p38α and p38β inhibitor, SB202190, PH-797804 did not induce the formation of autophagic vacuoles in human colon cancer cell lines nih.govresearchgate.net. Additionally, PH-797804 treatment in PDXs led to reduced levels of phosphorylated STAT3, a key regulator of colon tumor cell proliferation and survival researchgate.net.

Table 1: Effect of PH-797804 on Colon Tumor PDX Models

PDX ModelTreatment DurationTumor Growth ReductionCellular Proliferation (Ki67+/BrdU+ cells)ApoptosisKey Molecular Changes
CCR-01010 daysSignificantReducedIncreasedIncreased Bax, Reduced p-Hsp27, Reduced p-STAT3
CCR-02410 daysSignificantReducedIncreasedReduced Mcl-1, Reduced p-Hsp27, Reduced p-STAT3
CCR-03816 daysSignificantNot explicitly detailed, but impliedNot explicitly detailed, but impliedReduced p-Hsp27, Reduced p-STAT3
Ovarian Cancer Models and PARP Inhibitor Resistance

PH-797804 has been investigated for its potential to overcome PARP inhibitor (PARPi) resistance in high-grade serous ovarian cancer (HGSOC), a significant clinical challenge patsnap.comnih.govresearchgate.netnih.gov. Studies have identified that activating transcription factor 6 (ATF6)-mediated signaling contributes to PARPi resistance, and p38 MAPK plays a role in activating ATF6 patsnap.comnih.govresearchgate.net.

Research indicates that p38 activation can enhance DNA repair and reduce replication stress, pathways directly implicated in PARPi resistance nih.gov. PH-797804, as a p38α inhibitor, has been shown to significantly reduce AP-1 transcriptional activity, which is elevated in PARPi-resistant models and contributes to increased DNA damage repair and cancer cell survival patsnap.comnih.govresearchgate.net.

In PARPi-resistant HGSOC cell lines, treatment with PH-797804 in combination with olaparib (B1684210), a PARP inhibitor, was explored. While PH-797804 alone did not significantly alter the number of RAD51 foci per nucleus, its addition to olaparib treatment significantly attenuated the elevated number of RAD51 foci induced by olaparib in resistant cells nih.gov. This suggests that p38 inhibition may interfere with RAD51-mediated homologous recombination (HR) repair, a mechanism often restored in PARPi-resistant cells nih.govaacrjournals.org. Furthermore, experiments using neutral comet assays and γH2AX immunofluorescence indicated that p38 functions through an ATF6-mediated signaling axis to promote DNA damage response (DDR) nih.gov. A coefficient of drug interaction (CDI) analysis was performed to determine if p38 inhibition synergizes with olaparib in PARPi-resistant cell lines nih.gov.

Table 2: PH-797804 in Ovarian Cancer and PARP Inhibitor Resistance

Model/AssayPH-797804 Effect (Monotherapy)PH-797804 + Olaparib Combination EffectMechanism/Observation
HGSOC Cell Lines (PARPi-resistant)Reduced AP-1 transcriptional activity nih.govAttenuated RAD51 foci formation (compared to olaparib alone) nih.govP38 inhibition impacts ATF6-mediated signaling and DNA damage response nih.gov
Colony Formation AssaysConfirmed response in HGSOC cell lines nih.govSynergy with olaparib (CDI analysis) nih.govPH-797804 can enhance olaparib efficacy in resistant cells nih.gov
Neutral Comet Assay & γH2AX IFNo additional increase in DNA damage in ATF6 KD resistant cells compared to untreated control nih.govNo additional increase in DNA damage compared to olaparib alone in ATF6 KD resistant cells nih.govP38 functions through ATF6-mediated axis to promote DDR nih.gov

Clinical Research and Translational Insights

Clinical Development Status and Therapeutic Indications Investigated

PH-797804 has reached Phase 2 clinical development for multiple therapeutic indications. selleckchem.comontosight.aiarctomsci.comnih.govncats.io The compound has been investigated in clinical trials for:

Chronic Obstructive Pulmonary Disease (COPD) wikipedia.orgontosight.airesearchgate.netncats.iodrugbank.comclinicaltrialsregister.eubmj.comebi.ac.uk

Rheumatoid Arthritis (RA) ontosight.aijscimedcentral.comncats.ioebi.ac.ukmedpath.comnih.gov

Osteoarthritis (OA) nih.govncats.ioebi.ac.ukdrugbank.com

Postherpetic Neuralgia selleckchem.comjscimedcentral.comncats.ioebi.ac.uk

Pain selleckchem.com

Additionally, Phase 1 studies have been conducted in healthy volunteers to understand its pharmacological profile. selleckchem.comarctomsci.comjscimedcentral.comdrugbank.com

Clinical Trials in Chronic Obstructive Pulmonary Disease (COPD)

Clinical trials evaluating PH-797804 for the treatment of moderate to severe Chronic Obstructive Pulmonary Disease (COPD) have reached Phase 2, with several studies having been completed. researchgate.netdrugbank.combmj.com

A notable Phase 2 trial (NCT00559910) investigating PH-797804 in COPD was a randomized, adaptive design, double-blind, placebo-controlled, parallel-group, multicenter study. researchgate.netbmj.com Patients with moderate to severe COPD, classified as Global Initiative for Chronic Obstructive Lung Disease (GOLD) stage II/III, were enrolled. researchgate.netbmj.com The treatment period spanned 6 weeks, following a 2-week run-in phase. researchgate.netbmj.com

Treatment with PH-797804 resulted in statistically significant improvements in lung function parameters in patients with moderate to severe COPD. researchgate.netbmj.comresearchgate.net At week 6, a statistically significant improvement in trough FEV1 was observed compared to placebo. researchgate.netbmj.comresearchgate.net

Table 1: Change from Baseline in Trough FEV1 at Week 6 (vs. Placebo) in COPD Trial

PH-797804 DoseImprovement in Trough FEV1 (liters)95% Bayesian Confidence Interval
3 mg0.0860.008 to 0.164
6 mg0.0930.018 to 0.166
researchgate.netbmj.comresearchgate.net

Beyond FEV1, PH-797804 at both 3 mg and 6 mg doses also demonstrated an improvement in the baseline dyspnoea index/transition dyspnoea index total focal score at week 6, indicating a positive impact on patients' breathing difficulties. researchgate.netbmj.comresearchgate.net

PH-797804 has shown a notable impact on inflammatory biomarkers. In clinical studies, it reduced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in a dose-dependent manner following endotoxin (B1171834) administration, which paralleled the inhibition of the target enzyme, p38 MAPK. researchgate.net

In studies involving inhaled lipopolysaccharide (LPS) challenge, PH-797804 significantly inhibited the increase in inflammatory mediators in sputum supernatant, including IL-6, monocyte chemoattractant protein-1 (MCP-1), macrophage inflammatory protein-1 beta (MIP1β), and Clara cell 16 (CC16). researchgate.net Furthermore, it inhibited plasma levels of IL-6, MCP-1, MIP1β, CC16, and C-reactive protein (CRP). researchgate.net

Clinical Trials in Rheumatoid Arthritis (RA)

PH-797804 has also been investigated in Phase 2 clinical trials for Rheumatoid Arthritis (RA). ontosight.aincats.ioebi.ac.ukmedpath.comnih.gov One such trial (NCT00383188) aimed to investigate the safety, efficacy, and pharmacokinetic profile of PH-797804 as a monotherapy in subjects with active RA who had previously failed at least one disease-modifying antirheumatic drug (DMARD). medpath.com

Preclinical studies demonstrated robust anti-inflammatory activity in chronic disease models relevant to RA, with PH-797804 significantly reducing both joint inflammation and associated bone loss in streptococcal cell wall-induced arthritis in rats and mouse collagen-induced arthritis. selleckchem.comarctomsci.comjscimedcentral.com While some clinical data suggested significant anti-inflammatory activity in a Phase 2 trial for RA, it has also been noted that PH-797804 was considered a "failed clinical candidate" in certain profiling studies comparing it to other RA treatments. ontosight.ainih.gov For instance, in studies profiling drugs for rheumatoid arthritis that inhibit synovial fibroblast activation, exposure of synovial fibroblasts to PH-797804 was observed to increase the secretion of RANTES in some donor samples activated by IL-1α or TNFα. nih.gov

Human Endotoxin Challenge Models

Human endotoxin challenge models have been utilized to evaluate the acute anti-inflammatory effects of PH-797804. In these models, PH-797804 effectively inhibited the activity of LPS-induced TNF-α, IL-6, and MAPK-activated protein kinase 2 (MK-2) in a dose- and concentration-dependent manner. selleckchem.comarctomsci.com This effect was also observed in preclinical studies where oral administration of PH-797804 inhibited acute inflammatory responses induced by systemically administered endotoxin in both rats and cynomolgus monkeys. selleckchem.comarctomsci.com

In human studies, PH-797804 demonstrated a dose-dependent reduction of TNF-α and IL-6 production following endotoxin administration, which correlated with the inhibition of its target enzyme. researchgate.net Furthermore, in inhaled LPS challenge studies, PH-797804 significantly inhibited the post-challenge increase in sputum neutrophil percentage and the levels of various inflammatory mediators (IL-6, MCP-1, MIP1β, CC16) in sputum supernatant and plasma. researchgate.net

Inhibition of Cytokine Production in Humans

PH-797804 demonstrates significant inhibitory effects on cytokine production in human biological systems. In a human endotoxin challenge model, PH-797804 effectively reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner, which paralleled the inhibition of the target enzyme.

In in vitro studies using the human monocytic U937 cell line, PH-797804 blocked lipopolysaccharide (LPS)-induced TNF-α production and p38 kinase activity with comparable half-maximal inhibitory concentration (IC50) values of 5.9 nM and 1.1 nM, respectively. Notably, PH-797804 exhibited high specificity, showing no inhibitory effect on the c-Jun N-terminal kinase (JNK) pathway (c-Jun phosphorylation) or extracellular signal-regulated kinase (ERK) pathway (ERK phosphorylation) in U937 cells at concentrations up to 1 μM. Furthermore, in human monocyte and synovial fibroblast cell systems, PH-797804 inhibited inflammation-induced production of various cytokines and proinflammatory mediators, such as prostaglandin (B15479496) E2, at concentrations that corresponded with the inhibition of cell-associated p38 MAPK.

Table 1: Inhibition of Inflammatory Markers by PH-797804 in Human Studies

Inflammatory MarkerModel/SystemEffect of PH-797804Reference
TNF-αHuman Endotoxin ChallengeReduced (dose-dependent)
IL-6Human Endotoxin ChallengeReduced (dose-dependent)
TNF-αHuman Monocytic U937 cells (LPS-induced)Blocked (IC50 = 5.9 nM)
p38 Kinase ActivityHuman Monocytic U937 cells (LPS-induced)Blocked (IC50 = 1.1 nM)
IL-6Sputum (LPS challenge)Significantly reduced
MPOSputum (LPS challenge)Significantly reduced / Trends towards significance
MCP-1Sputum (LPS challenge)Significantly reduced / Trends towards significance
MIP-1βSputum (LPS challenge)Significantly reduced
IL-6Plasma (LPS challenge)Inhibited
MCP-1Plasma (LPS challenge)Inhibited
MIP1βPlasma (LPS challenge)Inhibited
CC16Plasma (LPS challenge)Inhibited
CRPPlasma (LPS challenge)Inhibited

Preclinical-to-Clinical Translation Correspondence

The preclinical pharmacological profile of PH-797804 has shown a strong correspondence with its observed effects in human clinical settings, supporting its translational potential. PH-797804 functions as an ATP-competitive, readily reversible inhibitor of the α isoform of human p38 MAPK, with a Ki of 5.8 nM. It exhibits high selectivity, with IC50 values of 26 nM for p38α and 102 nM for p38β, and demonstrates over 100-fold selectivity against 71 other kinases, enzymes, and G-protein coupled receptors (GPCRs), including p38γ, p38δ, JNK, and ERK2. The (-)-atropisomer of PH-797804 has been identified as the more potent form, being 100-fold more active than its (+)-atropisomer.

Preclinical studies demonstrated that oral administration of PH-797804 effectively inhibited acute inflammatory responses induced by systemic endotoxin in both rats and cynomolgus monkeys. Furthermore, it exhibited robust anti-inflammatory activity in chronic disease models, leading to a significant reduction in joint inflammation and associated bone loss in streptococcal cell wall-induced arthritis in rats and mouse collagen-induced arthritis. Dose-response analyses in these models yielded ED50 values of 0.07 mg/kg in rats and 0.095 mg/kg in cynomolgus monkeys.

The low-nanomolar biochemical enzyme inhibition potency observed in preclinical assays directly correlated with p38 MAPK inhibition in human cells and in vivo studies. This direct correspondence between p38 MAPK inhibition and anti-inflammatory activity provided a strong basis for projecting doses for further human studies in chronic inflammatory diseases.

Table 2: Preclinical Potency and Selectivity of PH-797804

Target/ActivityMeasurementValueReference
p38αIC50 (cell-free)26 nM
p38αKi5.8 nM
p38βIC50102 nM
p38βKi40 nM
JNK2InhibitionNo inhibition
JNK pathwayInhibition (U937 cells)No inhibition up to 1 μM
ERK pathwayInhibition (U937 cells)No inhibition up to 1 μM
SelectivityOver 71 other kinases, enzymes, GPCRs>100-fold
Anti-inflammatory activity (rat arthritis)ED500.07 mg/kg
Anti-inflammatory activity (cynomolgus monkey)ED500.095 mg/kg
(+)-atropisomerPotency vs. (-)-atropisomer100-fold less potent

Overall Efficacy and Safety Profile in Clinical Settings

PH-797804 has undergone clinical investigation for various inflammatory conditions, including osteoarthritis and rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD). Clinical trials have generally indicated that PH-797804 is safe and well tolerated in humans.

In a randomized, adaptive design, double-blind, placebo-controlled, parallel-group, multicenter trial evaluating PH-797804 in adults with moderate to severe COPD, the compound demonstrated statistically significant improvements in lung function. Specifically, at week 6, PH-797804 showed an improvement in trough forced expiratory volume in 1 second (FEV1) compared with placebo. The improvements were 0.086 litres (95% Bayesian CI 0.008 to 0.164) at the 3 mg dose and 0.093 litres (95% CI 0.018 to 0.166) at the 6 mg dose. Additionally, both 3 mg and 6 mg

Advanced Research Topics and Future Directions

Combination Therapeutic Strategies

The multifaceted roles of p38 MAPK in various cellular processes suggest its potential as a target in combination therapies to enhance efficacy and address disease complexity.

Co-administration with Antiretroviral Therapy (ART) in SIV/HIV

Persistent immune activation is a hallmark of lentiviral infections like HIV and Simian Immunodeficiency Virus (SIV) in AIDS-susceptible species, with p38 MAPK playing a key role in inducing interferon-stimulated genes and inflammatory cytokines tocris.comnih.govwikipedia.orgciteab.com. Studies in SIV-infected macaques have evaluated the co-administration of PH-797804 with antiretroviral therapy (ART) to mitigate this immune activation tocris.comnih.govwikipedia.orgciteab.comdrugbank.com.

When administered alone, PH-797804 did not significantly affect immune activation levels or reduce viremia tocris.comwikipedia.orgdrugbank.com. However, its co-administration with ART led to a significant reduction in numerous immune activation markers compared to ART alone tocris.comwikipedia.orgciteab.comdrugbank.com. These markers included CD38+/HLA-DR+ and Ki-67+ T-cell percentages in blood, lymph nodes, and rectal CD4+ and CD8+ T cells, as well as PD-1 expression in CD8+ T cells tocris.comwikipedia.orgdrugbank.com. Furthermore, plasma levels of pro-inflammatory cytokines such as IFNα, IFNγ, TNFα, IL-6, IP-10, sCD163, and C-reactive protein were all significantly reduced tocris.comwikipedia.orgciteab.comdrugbank.com.

The combination therapy also resulted in significant preservation of critical immune cell populations, including CD4+, CD4+ central memory, CD4+/IL-22+, and CD4+/IL-17+ T-cell percentages, alongside an improved Th17/Treg ratio in blood and rectal mucosa tocris.comwikipedia.orgciteab.comdrugbank.comnih.gov. Notably, the addition of PH-797804 to ART initiated during chronic SIV infection restored immune system parameters to levels observed when ART was initiated in acute infection tocris.comwikipedia.orgdrugbank.comnih.gov. Despite these benefits in immune activation and T-cell preservation, PH-797804 did not positively or negatively affect viral reservoirs, and viremia rebounded similarly across groups after ART interruption tocris.comwikipedia.orgdrugbank.commims.com.

Table 1: Impact of PH-797804 Co-administration with ART on Immune Markers in SIV-infected Macaques

CategoryMarkers Significantly Reduced by PH-797804 + ART vs. ART AlonePreserved T-cell Populations / Improved Ratios
T-cell Activation CD38+/HLA-DR+ T-cell percentages tocris.comwikipedia.orgdrugbank.comCD4+ T-cell percentages tocris.comwikipedia.orgdrugbank.comnih.gov
Ki-67+ T-cell percentages tocris.comwikipedia.orgdrugbank.comCD4+ central memory T-cell percentages tocris.comwikipedia.orgdrugbank.comnih.gov
PD-1 expression in CD8+ T cells tocris.comwikipedia.orgdrugbank.comCD4+/IL-22+ T-cell percentages tocris.comwikipedia.orgdrugbank.comnih.gov
Plasma Cytokines & Inflammatory Markers IFNα tocris.comwikipedia.orgciteab.comdrugbank.comCD4+/IL-17+ T-cell percentages tocris.comwikipedia.orgdrugbank.comnih.gov
IFNγ tocris.comwikipedia.orgciteab.comdrugbank.comTh17/Treg ratio tocris.comwikipedia.orgdrugbank.comnih.gov
TNFα tocris.comwikipedia.orgciteab.comdrugbank.com
IL-6 tocris.comwikipedia.orgciteab.comdrugbank.com
IP-10 tocris.comwikipedia.orgciteab.comdrugbank.com
sCD163 tocris.comwikipedia.orgciteab.comdrugbank.com
C-reactive protein (CRP) tocris.comwikipedia.orgciteab.comdrugbank.com

Combination with PARP Inhibitors in Cancer

PH-797804 has shown promise in combination with Poly(ADP-ribose) polymerase (PARP) inhibitors, particularly in the context of overcoming PARP inhibitor resistance in ovarian cancer wikipedia.orgnih.gov. Activated p38 contributes to PARP inhibitor resistance by activating AP-1 transcriptional activity in response to genotoxic stresses, reducing replication stress, and increasing DNA repair wikipedia.org. PH-797804, as a p38α inhibitor, has been confirmed to significantly reduce AP-1 activity wikipedia.org.

In high-grade serous ovarian cancer (HGSOC) cell lines, PH-797804 demonstrated synergistic effects with olaparib (B1684210), a PARP inhibitor, in two out of three tested cell lines, as indicated by coefficient of drug interaction (CDI) analyses wikipedia.org. This suggests that p38 inhibition can enhance the efficacy of PARP inhibitors wikipedia.org. Furthermore, inhibition of p38, a known ATF6 regulator, attenuated AP-1 activity and RAD51 foci formation, enhanced DNA damage, and significantly inhibited tumor burden in PARP inhibitor-resistant cell lines and a patient-derived xenograft (PDX) model nih.gov.

Beyond ovarian cancer, p38α inhibition by PH-797804 has been investigated in breast cancer. P38α plays a role in coordinating the DNA damage response and limiting chromosomal instability (CIN). Deletion or pharmacological inhibition of p38α, including with PH-797804, has been shown to impair ATR activation and homologous recombination repair, leading to increased replication stress, DNA damage, and CIN. This increased DNA damage and CIN can sensitize cancer cells to taxane (B156437) drugs like paclitaxel (B517696) or docetaxel. Combination treatment with PH-797804 and taxanes suppressed tumor growth in autochthonous mouse models of breast cancer and patient-derived xenografts, whereas single-agent taxane treatment had only a cytostatic effect. This suggests that tumors with high levels of aneuploidy might benefit from such combination therapies.

Integration with Other Targeted Therapies for Inflammatory Diseases

PH-797804, as a p38 MAPK inhibitor, has been extensively studied for its anti-inflammatory effects in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis (RA) wikipedia.orgfishersci.caciteab.com.

In COPD, PH-797804 has been evaluated in clinical trials, demonstrating an improvement in forced expiratory volume in 1 second (FEV1) and a decrease in systemic anti-inflammatory biomarkers such as plasma hs-C-reactive protein (hs-CRP) and fibrinogen. In studies involving healthy subjects challenged with inhaled lipopolysaccharide (LPS), PH-797804 significantly reduced neutrophilic airway inflammation and suppressed pulmonary and systemic biomarkers of inflammation, including sputum neutrophils and cytokines.

Table 2: Efficacy of PH-797804 in Inflammatory Diseases

DiseaseMeasured OutcomeEffect of PH-797804 TreatmentRelevant Study Type / Model
COPDTrough FEV1Improved (e.g., 27 ± 18 mL at 12 weeks vs. placebo)Clinical trials
Plasma hs-CRPDecreased by 40-43% (p<0.05)Clinical trials
Plasma fibrinogenDecreased by 10-15% (p<0.05)Clinical trials
Sputum neutrophils (LPS challenge)Significantly reducedHuman inhaled LPS challenge model
Sputum cytokines (LPS challenge)Significantly inhibitedHuman inhaled LPS challenge model
ArthritisJoint inflammation & bone lossSignificantly reduced wikipedia.orgRat and mouse chronic disease models wikipedia.org
LPS-induced TNF-α, IL-6, MK-2 activity (in vitro)Inhibited in a dose- and concentration-dependent manner wikipedia.orgHuman monocytic U937 cell line wikipedia.org

In rheumatoid arthritis, PH-797804 has shown robust anti-inflammatory activity in chronic disease models, significantly reducing joint inflammation and associated bone loss in streptococcal cell wall-induced arthritis in rats and mouse collagen-induced arthritis wikipedia.org. These findings support the integration of p38 inhibitors like PH-797804 with other targeted therapies for inflammatory diseases, potentially offering enhanced efficacy by addressing parallel inflammatory pathways citeab.com.

Overcoming Therapeutic Resistance Mechanisms

The development of therapeutic resistance is a significant challenge in cancer and other diseases. PH-797804's ability to modulate key signaling pathways makes it relevant in strategies to overcome such resistance.

PARP Inhibitor Resistance and the p38-ATF6-AP-1 Signaling Axis

Resistance to PARP inhibitors (PARPi) is a growing clinical challenge in cancers like high-grade serous ovarian cancer (HGSOC) wikipedia.orgnih.gov. Research has identified an activating transcription factor 6 (ATF6)-mediated signaling pathway as a contributor to PARPi resistance nih.gov. In PARPi-resistant HGSOC models, there is a significant increase in AP-1 transcriptional activity and DNA repair capacity nih.gov.

The p38 MAPK pathway plays a crucial role in this resistance mechanism. Activated p38 can promote AP-1 transcriptional activity in response to genotoxic stress and has been shown to reduce replication stress and increase DNA repair, pathways directly involved in PARPi resistance wikipedia.org. Specifically, p38 phosphorylates ATF6, which then promotes the formation and transcriptional activity of the AP-1 transcription factor complex wikipedia.orgnih.gov.

Inhibition of p38 using PH-797804 has been shown to attenuate AP-1 activity and RAD51 foci formation, enhance DNA damage, and reduce nuclear ATF6 accumulation in PARPi-resistant cell lines and PDX models wikipedia.orgnih.gov. This highlights a novel p38-ATF6-mediated AP-1 signaling axis that contributes to PARPi resistance and provides a rationale for combining PARP inhibitors with p38 inhibitors like PH-797804 to overcome this resistance wikipedia.orgnih.gov.

Adaptive Responses and Feedback Loops in MAPK Pathways

Adaptive responses and feedback loops within MAPK pathways can contribute to therapeutic resistance. P38 MAPK inhibition can disrupt these mechanisms, thereby resensitizing cancer cells to treatment.

In mesenchymal glioblastoma, p38MAPK activation is associated with resistance to temozolomide (B1682018) (TMZ), a standard chemotherapy. Research indicates that p38MAPK inhibition can resensitize this subtype to TMZ. However, mesenchymal cells can exhibit adaptive chemoresistance to p38MAPK inhibition through a pH-/calcium-mediated MEK/ERK pathway. This suggests that dual inhibition of p38MAPK and MEK/ERK can effectively maintain TMZ sensitivity in primary and recurrent intracranial mesenchymal glioblastoma xenografts, prolonging survival. P38MAPK inhibitors have been shown to synergize favorably with TMZ to promote intracellular retention of TMZ and exacerbate DNA damage.

Similarly, in melanoma cells, an early increase in p38 activation occurs in response to BRAF inhibitors (BRAFi), promoting an adaptive response. This p38 activation leads to the phosphorylation of the transcription factor SOX2 at Ser251, enhancing SOX2 stability, nuclear localization, and transcriptional activity. SOX2 phosphorylation at Ser251 confers resistance to BRAFi by increasing the transcriptional activation of the ATP-binding cassette drug efflux transporter ABCG2. This p38/SOX2-mediated mechanism provides prosurvival signals to melanoma cells against BRAFi's cytotoxic effects before acquired resistance fully develops. These findings underscore the importance of understanding and targeting adaptive responses mediated by MAPK pathways to improve therapeutic outcomes.

Computational and Structural Biology Approaches

Structural Basis for Selectivity and Potency

PH-797804 is identified as the more potent (aS) atropisomer derived from a racemic mixture, a characteristic initially predicted by molecular modeling and subsequently confirmed through experimental validation and small-molecule X-ray diffraction nih.govcenmed.combio-techne.comguidetomalariapharmacology.orgnih.govtocris.comwikipedia.org. Its exceptional selectivity and potency against p38α MAP kinase are rooted in specific structural interactions within the kinase hinge region nih.govcenmed.comguidetomalariapharmacology.orgnih.gov.

Two key selectivity elements have been identified, encoded by the TXXXG sequence motif on the p38α kinase hinge nih.govcenmed.comguidetomalariapharmacology.orgnih.gov:

Thr106 as a Gatekeeper: The Thr106 residue acts as a gatekeeper to a buried hydrophobic pocket, which is occupied by the 2,4-difluorophenyl moiety of PH-797804 nih.govcenmed.comguidetomalariapharmacology.orgnih.gov.

Bidentate Hydrogen Bonds and Peptide Flip: The pyridinone moiety of PH-797804 forms bidentate hydrogen bonds with the kinase hinge. This interaction necessitates an induced 180° rotation of the Met109-Gly110 peptide bond, a conformational change facilitated by the flexibility of the critical glycine (B1666218) residue nih.govcenmed.comguidetomalariapharmacology.orgnih.govtocris.com.

Kinome-wide sequence analysis has revealed the rare presentation of this specific selectivity motif, corroborating PH-797804's remarkably high specificity cenmed.comguidetomalariapharmacology.orgnih.gov. In large panels of kinase screens, PH-797804 demonstrated over 500-fold selectivity against other MAP kinases and related kinases, with no observed cross-reactivity cenmed.comguidetomalariapharmacology.orgnih.govtocris.com. In cellular assays, its potency and selectivity were consistent with biochemical measurements nih.govcenmed.comguidetomalariapharmacology.orgnih.govtocris.com. PH-797804 functions as an ATP-competitive, readily reversible inhibitor of the human p38α MAP kinase, exhibiting a Kᵢ of 5.8 nM nih.gov. Its IC₅₀ values for p38α and p38β are 26 nM and 102 nM, respectively, demonstrating a 4-fold selectivity for p38α over p38β fishersci.ch. It does not inhibit JNK2.

Table 1: Selectivity and Potency of PH-797804

TargetIC₅₀ (nM) / Kᵢ (nM)Selectivity Ratio (vs. p38α/β)Reference
p38α26 (IC₅₀) / 5.8 (Kᵢ)N/A nih.govfishersci.ch
p38β102 (IC₅₀)4-fold less potent fishersci.ch
Other Kinases>500-fold selectivity>500-fold cenmed.comguidetomalariapharmacology.orgnih.govtocris.com
JNK2No inhibitionN/A

Repurposing and Broadening Therapeutic Scope

Initially, PH-797804 was investigated for a range of inflammatory conditions, including osteoarthritis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis guidetopharmacology.orguni.lunih.gov. Despite its primary focus, research has explored its potential in other therapeutic areas, highlighting the broader applicability of p38 MAPK inhibition.

Potential for Radioprotection

While the provided PubChem entry for PH-797804 does not directly indicate its potential for radioprotection, the broader field of kinase inhibitors has been explored for such properties. For instance, studies screening compound libraries have identified other FDA-approved kinase inhibitors, such as bosutinib (B1684425), as potential radioprotectors for normal cells guidetopharmacology.org. These mechanistic studies revealed that the radioprotective action of bosutinib involved interaction with cellular thiols and modulation of the JNK pathway, reducing radiation-induced DNA damage, caspase-3 activation, DNA fragmentation, and apoptosis in preclinical models guidetopharmacology.org.

Beyond its initial indications, PH-797804 has been investigated in other disease contexts:

Colon Cancer: Pharmacological inhibition of p38 MAPK signaling using PH-797804 has shown to reduce tumor growth in patient-derived xenografts from colon tumors. This effect correlates with impaired colon tumor cell proliferation and survival, and downregulation of the IL-6/STAT3 signaling pathway, a key regulator in colon tumorigenesis.

Facioscapulohumeral Muscular Dystrophy (FSHD): Clinically advanced p38 inhibitors, including PH-797804, have demonstrated potent suppression of DUX4 expression in FSHD type 1 and 2 myoblasts and differentiating myocytes in in vitro experiments, suggesting p38 inhibition as a potential disease-modifying therapeutic strategy for FSHD.

Inflammatory Lung Conditions: PH-797804 has been researched for the treatment of inflammatory lung conditions, including chronic obstructive pulmonary disease (COPD) and, more recently, in the context of COVID-19 uni.lu. Studies have shown that systemic inhibition of p38 MAPK with PH-797804 improved lung function and inflammatory markers in patients with moderate-to-severe COPD.

Next-Generation p38 Inhibitors and Pathway Modulators

PH-797804, as a diarylpyridinone inhibitor of p38α MAP kinase, represents a significant compound in the landscape of p38 inhibitors nih.govbio-techne.comtocris.comwikipedia.org. Its unique binding mode, involving a dual hydrogen bond motif engaging the backbones of Met109 and Gly110 residues with a flipped peptide conformation of Gly110, has provided crucial structural insights that guide the discovery of highly selective inhibitors tocris.com.

The development of p38 MAPK inhibitors has been an active area of research, with numerous compounds reaching various stages of clinical trials for inflammatory diseases and other pathologies. PH-797804 is an ATP-competitive inhibitor, a common mechanism among p38α inhibitors. Other notable p38 MAPK inhibitors that have been evaluated in clinical trials or extensively studied include:

Q & A

Q. What is the molecular mechanism of PH-797804's inhibition of p38 MAPK, and how can researchers validate target engagement in cellular models?

PH-797804 is an ATP-competitive inhibitor of p38α (IC₅₀ = 26 nM in cell-free assays) with 4-fold selectivity over p38β and no activity against JNK2 or ERK kinases . To validate target engagement, researchers should:

  • Perform kinase profiling assays against MAPK family members (e.g., p38α, p38β, JNK2) to confirm selectivity.
  • Measure downstream biomarkers like phospho-MK2 (a direct p38 substrate) in LPS-stimulated U937 cells using Western blotting or ELISA .
  • Correlate p38 inhibition with cytokine suppression (e.g., TNFα IC₅₀ = 5.9 nM in LPS-treated U937 cells) to confirm functional activity .

Q. Which experimental models are most appropriate for studying PH-797804's anti-inflammatory effects in preclinical research?

  • Acute inflammation : Use LPS-challenged rodent models (e.g., Lewis rats) to assess dose-dependent suppression of TNFα and IL-6 (e.g., 0–10 mg/kg oral dosing) .
  • Chronic inflammation : Employ collagen-induced arthritis (CIA) in mice or streptococcal cell wall-induced arthritis in rats to evaluate joint inflammation and bone loss via histopathology and micro-CT .
  • Cellular models : LPS-stimulated human monocytic U937 cells for in vitro cytokine profiling and p38 kinase activity assays .

Q. How should in vitro assays be designed to differentiate PH-797804's activity against p38α versus off-target kinases?

  • Use cell-free kinase assays with recombinant p38 isoforms (α/β) to compare IC₅₀ values .
  • In cellular models, include JNK/ERK inhibitors as controls to isolate p38-specific effects.
  • Validate selectivity by measuring phospho-MK2 (p38-dependent) and phospho-c-Jun (JNK-dependent) in parallel .

Advanced Research Questions

Q. How can researchers resolve contradictions in PH-797804's efficacy across different clinical and preclinical studies?

Contradictions (e.g., variable cytokine suppression in COPD trials vs. preclinical models ) may arise from:

  • Dosing schedules : Preclinical studies often use acute dosing, while clinical trials employ chronic regimens.
  • Model specificity : LPS challenge timing relative to drug administration (e.g., 24h post-dose for PH-797804 vs. 30min for inhaled inhibitors) impacts pharmacokinetic alignment .
  • Biomarker selection : Prioritize direct p38 targets (e.g., phospho-HSP27 in sputum) over downstream cytokines to reduce variability .

Q. What methodologies optimize PH-797804's combination with antiretroviral therapy (ART) in SIV models, and what immune parameters should be prioritized?

  • Co-administration : Initiate PH-797804 (10 mg s.i.d.) alongside ART to reduce immune activation. Track IRF7, pSTAT1, and IP-10 in PBMCs via flow cytometry .
  • Immune recovery metrics : Monitor CD4+ T-cell subsets (e.g., Th17/Treg ratio) in lymphoid tissues and plasma viral load to assess synergy .
  • Longitudinal analysis : Use area-under-the-curve (AUC) calculations for immune parameters over 60 weeks to quantify treatment effects .

Q. What translational challenges arise when extrapolating PH-797804's effects from animal models to human trials, and how can these be mitigated?

  • Species differences : Rodent p38β has higher affinity for PH-797804 than human p38β. Validate cross-species activity using PBMCs from humans and non-human primates .
  • Biomarker translation : Confirm target engagement in clinical trials via sputum phospho-p38 suppression (e.g., Study 2: 65% inhibition at 6h post-LPS) .
  • Dose extrapolation : Use allometric scaling from rodent pharmacokinetics but adjust for human metabolic clearance rates observed in Phase 1 trials .

Q. How should researchers design studies to evaluate PH-797804's effects in chronic versus acute inflammatory models?

  • Acute models : Focus on cytokine kinetics (e.g., TNFα peaks 1–2h post-LPS) and short-term dosing (24–48h) .
  • Chronic models : Use longitudinal endpoints (e.g., 4–8 weeks for arthritis studies) and assess structural damage via histopathology .
  • Dose justification : Align clinical doses (3–6 mg/day) with preclinical efficacious exposures (e.g., 1.1 nM cellular IC₅₀) .

Q. What statistical approaches are recommended for analyzing PH-797804's dose-response relationships in adaptive clinical trial designs?

  • Bayesian hierarchical models : Pool data across dose cohorts (0.5–10 mg) to estimate posterior distributions for efficacy endpoints (e.g., FEV₁ improvement) .
  • MCMC methods : Incorporate pharmacokinetic priors (e.g., tₘₐₓ = 24h) to optimize dose selection .
  • Sensitivity analyses : Adjust for covariates like baseline CRP levels or smoking history in COPD trials .

Methodological Resources

  • Kinase selectivity profiling : Reference cell-free assay protocols from J Cell Physiol (2024) .
  • Flow cytometry for immune subsets : Follow SIV model protocols for PBMC and lymphoid tissue analysis .
  • Clinical trial design : Adapt adaptive Bayesian frameworks from COPD studies (NCT00559910) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.